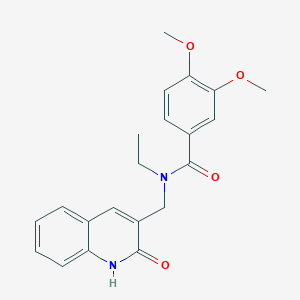
2-(5-Methyl-1H-tetrazol-1-yl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methyl-1H-tetrazol-1-yl)-3-phenylpropanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a tetrazole derivative that has been synthesized through a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The mechanism of action of 2-(5-Methyl-1H-tetrazol-1-yl)-3-phenylpropanamide is not fully understood. However, it has been suggested that it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth. It may also inhibit the activity of pro-inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
2-(5-Methyl-1H-tetrazol-1-yl)-3-phenylpropanamide has been shown to have several biochemical and physiological effects. It has been shown to have antimicrobial activity against various bacterial strains, as well as anti-inflammatory activity. It has also been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(5-Methyl-1H-tetrazol-1-yl)-3-phenylpropanamide in lab experiments is its antimicrobial activity, which makes it a useful tool for studying bacterial growth and infection. Its anti-inflammatory activity also makes it a useful tool for studying inflammation and related diseases. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.
Direcciones Futuras
There are several future directions for research involving 2-(5-Methyl-1H-tetrazol-1-yl)-3-phenylpropanamide. One potential area of research is its use as an antimicrobial agent in the treatment of bacterial infections. Another potential area of research is its use as an anti-inflammatory agent in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and potential applications in other areas of research.
Métodos De Síntesis
The synthesis of 2-(5-Methyl-1H-tetrazol-1-yl)-3-phenylpropanamide has been achieved through several methods, including the reaction of 2-bromo-3-phenylpropanoic acid with sodium azide, followed by the reaction with methylamine hydrochloride. Another method involves the reaction of 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoic acid with thionyl chloride, followed by the reaction with methylamine.
Aplicaciones Científicas De Investigación
2-(5-Methyl-1H-tetrazol-1-yl)-3-phenylpropanamide has been studied for its potential applications in scientific research. It has been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
2-(5-methyltetrazol-1-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-8-13-14-15-16(8)10(11(12)17)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H2,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJXBLUVPWGNSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C(CC2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7710385.png)







![N-[(4-methoxyphenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7710447.png)




![2-[(4-Chlorophenyl)methyl-methylsulfonylamino]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7710477.png)